![molecular formula C17H14N2O2S B2444204 (E)-2-phenyl-N-quinolin-8-ylethenesulfonamide CAS No. 940780-89-2](/img/structure/B2444204.png)
(E)-2-phenyl-N-quinolin-8-ylethenesulfonamide
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Description
(E)-2-phenyl-N-quinolin-8-ylethenesulfonamide, also known as PQS, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. PQS is a sulfonamide derivative that has been synthesized using different methods. The compound has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
Scientific Research Applications
- 2-phenyl-N-(quinolin-8-yl)ethene-1-sulfonamide has shown promise as an anticancer agent. Researchers have investigated its ability to inhibit tumor growth and metastasis. Mechanistic studies reveal interactions with specific cellular pathways, making it a potential candidate for targeted therapies against various cancers .
- The compound exhibits antioxidant activity, which is crucial for combating oxidative stress and preventing cellular damage. Its radical-scavenging abilities make it relevant in the context of health and disease prevention .
- Inflammation plays a pivotal role in various diseases. Studies have explored the anti-inflammatory potential of this compound, suggesting its use in managing inflammatory conditions .
- Malaria remains a global health challenge. Researchers have investigated the efficacy of 2-phenyl-N-(quinolin-8-yl)ethene-1-sulfonamide against Plasmodium parasites. Its unique structure may offer advantages over existing antimalarial drugs .
- During the COVID-19 pandemic, scientists explored potential antiviral agents. This compound was evaluated for its inhibitory effects against SARS-CoV-2, the virus responsible for COVID-19 .
- Tuberculosis (TB) remains a global health burden. Researchers have investigated the compound’s activity against Mycobacterium tuberculosis, the causative agent of TB. Its unique chemical scaffold makes it an interesting candidate for further exploration .
Anticancer Activity
Antioxidant Properties
Anti-Inflammatory Effects
Antimalarial Applications
Anti-SARS-CoV-2 Activity
Antituberculosis Properties
These diverse applications highlight the versatility of 2-phenyl-N-(quinolin-8-yl)ethene-1-sulfonamide and underscore its potential impact in various therapeutic contexts. Further research and development are essential to fully harness its benefits. If you’d like more detailed information on any specific application, feel free to ask
properties
IUPAC Name |
(E)-2-phenyl-N-quinolin-8-ylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c20-22(21,13-11-14-6-2-1-3-7-14)19-16-10-4-8-15-9-5-12-18-17(15)16/h1-13,19H/b13-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBJTOOYLBVNCZ-ACCUITESSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-phenyl-N-quinolin-8-ylethenesulfonamide |
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